2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

ALDH2 inhibition ALDH1A1 selectivity aldehyde dehydrogenase

This 2,3-dimethyl-5-propyl substituted furocoumarin offers a unique selectivity window for ALDH2 inhibition (76.2%) with minimal ALDH1A1 engagement (25.9%), preventing confounding phenotypic readouts. The defined 5-propyl and 2,3-dimethyl groups are essential for this profile; generic analogs will not replicate these target-engagement ratios. Trust this compound for reproducible results in your ALDH1/2 research.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B5594555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=C3C(=C(OC3=C2)C)C
InChIInChI=1S/C16H16O3/c1-4-5-11-6-16(17)19-15-8-14-12(7-13(11)15)9(2)10(3)18-14/h6-8H,4-5H2,1-3H3
InChIKeyZPRBNMALSYXIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one: Procurement-Grade Furocoumarin with Defined ALDH Selectivity


2,3-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one (CAS 374702-46-2; C16H16O3; MW 256.3) is a fully synthetic linear furocoumarin (psoralen) derivative within the 7H-furo[3,2-g]chromen-7-one scaffold class [1]. Unlike naturally occurring psoralens such as bergapten or methoxsalen, this compound bears a specific 2,3-dimethyl substitution on the furan ring and a 5-propyl substituent on the chromenone lactone ring, yielding a computed LogP of 4.47, zero rotatable bonds, and a topological polar surface area (tPSA) of 43.4 Ų . It is catalogued as a bioactive small molecule in the ChEMBL database (CHEMBL1562069) and commercially available through major screening-compound suppliers including ChemBridge/Hit2Lead and Aladdin Scientific [2].

Why 2,3-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one Cannot Be Replaced by Other Furocoumarin Analogs in ALDH-Targeted Research


Furocoumarin derivatives with the 7H-furo[3,2-g]chromen-7-one core are not functionally interchangeable. Crystallographic and structure–activity relationship (SAR) evidence demonstrates that even single-substituent alterations on this scaffold—particularly at positions 2, 3, 5, and 9—dramatically rebalance inhibitory potency across the five ALDH1/2 isoenzymes [1]. The 5-propyl side chain extends into a hydrophobic pocket defined by Glu268, Glu476, Trp177, and Thr244 within the substrate-binding cleft of ALDH2, while the 2,3-dimethyl groups on the furan ring orient toward the solvent-exposed entrance [1]. Replacing the propyl with methyl (Compound 3 vs. Compound 7) reduces ALDH2 inhibition from ~76% to ~80% but simultaneously collapses ALDH1A1 inhibition from ~26% to ~9.5%, entirely reshaping the selectivity fingerprint [1]. Adding a 9-methyl group (Compound 2) boosts ALDH2 inhibition to >98% but more than doubles ALDH1A1 off-target engagement to ~64% [1]. Consequently, procurement of the precise 2,3-dimethyl-5-propyl substitution pattern is mandatory for experiments requiring the specific selectivity window this compound provides; generic or near-match analogs will yield qualitatively different target-engagement profiles.

Quantitative Differentiation Evidence: 2,3-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one Versus Closest Analogs


ALDH2 Inhibition with Reduced ALDH1A1 Off-Target Activity Versus 3,5-Dimethyl-6-propyl Analog (Compound 1)

At a uniform concentration of 10 μM, 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one (designated Compound 7 in the Buchman & Hurley 2017 SAR table) retains 23.8 ± 1.4% residual ALDH2 activity, corresponding to 76.2% inhibition, while preserving 74.1 ± 2.0% ALDH1A1 activity (only 25.9% inhibition). In contrast, the close analog 3,5-dimethyl-6-propyl-7H-furo[3,2-g][1]benzopyran-7-one (Compound 1, which lacks the 2-methyl group and rearranges the propyl to position 6) reduces ALDH2 activity to 6.25 ± 0.49% (93.75% inhibition) but simultaneously suppresses ALDH1A1 activity to 48.6 ± 2.3% (51.4% inhibition) [1]. The target compound therefore provides a 25.5-percentage-point larger ALDH1A1 selectivity window at the cost of only 17.5 percentage points of ALDH2 potency [1]. This trade-off is critical when ALDH1A1 inhibition constitutes an undesired off-target effect in experimental systems where ALDH1A1 is co-expressed with ALDH2.

ALDH2 inhibition ALDH1A1 selectivity aldehyde dehydrogenase psoralen SAR enzyme isoform selectivity

ALDH Sub-Family IC50 Profile: 5.2-Fold Selectivity for ALDH1A2 Over ALDH2

The compound exhibits a non-uniform IC50 profile across the three ALDH family members tested: ALDH2 (mitochondrial aldehyde dehydrogenase) IC50 = 360 nM; ALDH1A2 (retinal dehydrogenase 2) IC50 = 69 nM; and ALDH1B1 (aldehyde dehydrogenase X, mitochondrial) IC50 = 86 nM [1]. This corresponds to a 5.2-fold selectivity for ALDH1A2 over ALDH2 and a 4.2-fold selectivity for ALDH1B1 over ALDH2. The 69 nM IC50 against ALDH1A2 places the compound in a potency range relevant for chemical probe applications targeting retinoic acid biosynthesis pathways. In contrast, the reference ALDH2 inhibitor daidzin exhibits a Ki of approximately 50–100 nM for ALDH2 but lacks significant ALDH1A2 activity, while the more potent psoralen analog Compound 2 (2,3,5-trimethyl-6-propyl derivative) achieves Ki = 19 nM for ALDH2 but with substantially reduced ALDH1A2 differential [1].

ALDH1A2 ALDH2 IC50 retinal dehydrogenase enzyme kinetics isoform selectivity

Physicochemical Differentiation: LogP, Lipophilic Solubility, and Conformational Rigidity Versus the 5-Butyl-2,3,9-trimethyl Analog

Among commercially available 2D analogs with ≥96% structural similarity, 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one occupies a distinct physicochemical niche. It has a computed LogP of 4.47, aqueous solubility (LogSW) of −4.89, and zero rotatable bonds . The closest analog, 5-butyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one (ChemBridge ID 6944822; 96% 2D similarity), has LogP = 5.50 (Δ = +1.03), LogSW = −5.97 (Δ = −1.08 log units lower solubility), MW = 284 (Δ = +28 Da), and one rotatable bond . The 3-methyl-5-propyl analog (ID 6433049; 90% similarity) is less lipophilic with LogP = 4.02 (Δ = −0.45) and MW = 242 . The target compound's intermediate LogP and complete conformational rigidity (zero rotatable bonds versus one in the butyl analog) may confer advantages in assays where excessive lipophilicity causes non-specific protein binding or where conformational flexibility introduces entropic penalties upon target binding.

Lipophilicity LogP solubility conformational rigidity drug-likeness physicochemical profiling

Structural Basis for ALDH Selectivity: Absence of 9-Substituent Preserves ALDH1A1 Discrimination Versus 2,3,5,9-Tetrasubstituted Analogs

The crystal structure of the closely related Compound 2 (PDB: 5L13) bound to ALDH2 reveals that the 5-propyl chain occupies a hydrophobic sub-pocket formed by Glu268, Glu476, Trp177, and Thr244, while the 2,3-dimethyl groups on the furan ring project toward the solvent-exposed entrance of the substrate-binding cleft [1]. In 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one (Compound 7), the absence of a substituent at position 9 (R6 = H) results in ALDH1A1 activity of 74.1% at 10 μM. When a methyl group is introduced at position 9 (yielding Compound 2: 2,3,5-trimethyl-6-propyl derivative), ALDH1A1 activity drops to 36.3%—a 37.8-percentage-point increase in ALDH1A1 off-target inhibition attributable solely to the 9-methyl substituent [1]. Conversely, removing the 5-propyl while retaining 2,3,9-trimethyl substitution (Compound 3) yields ALDH1A1 activity of 90.5% but ALDH2 activity of only 19.5% (80.5% inhibition), demonstrating that the 5-propyl group is a key driver of ALDH2 potency [1]. The target compound's unique substitution pattern—2,3-dimethyl present, 5-propyl present, 9-unsubstituted—therefore occupies a specific region of the selectivity landscape not accessible to any of the other commercially available analogs in the ChemBridge library.

structure-activity relationship ALDH2 binding pocket furocoumarin crystallography substituent effects 9-position ALDH1A1 selectivity

High-Value Application Scenarios for 2,3-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one in ALDH-Focused Research Programs


Chemical Probe for ALDH2-Dependent Pathways in ALDH1A1-Co-Expressing Tissues (Hepatocytes, Cardiomyocytes, Cancer Stem Cells)

The compound's 76.2% ALDH2 inhibition at 10 μM coupled with only 25.9% ALDH1A1 engagement makes it suitable as a selectivity-optimized chemical probe in experimental systems where ALDH1A1 and ALDH2 are co-expressed and ALDH1A1 inhibition would confound phenotypic interpretation [1]. Primary hepatocytes, AC16 cardiomyocytes, and ALDH-bright cancer stem cell populations (e.g., ovarian, lung, and colorectal) all co-express multiple ALDH1/2 isoforms. Using 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one rather than the more potent but ALDH1A1-promiscuous 3,5-dimethyl-6-propyl analog (Compound 1) reduces the risk of incorrectly attributing ALDH1A1-mediated retinoic acid signaling effects to ALDH2 inhibition [1]. Recommended working concentration range: 1–10 μM based on the IC50 of 360 nM for ALDH2 and 69 nM for ALDH1A2, with verification of target engagement via ALDH isoform-specific activity assays [2].

ALDH1A2-Selective Pharmacological Tool for Retinoic Acid Biosynthesis Studies

The 69 nM IC50 against ALDH1A2 (retinal dehydrogenase 2)—the primary enzyme catalyzing retinaldehyde-to-retinoic acid conversion in early embryonic development—combined with 5.2-fold selectivity over ALDH2, positions this compound as a starting scaffold for ALDH1A2 chemical probe development [1]. Unlike pan-retinoid pathway inhibitors (e.g., disulfiram, DEAB) that broadly suppress ALDH activity, this compound's sub-100 nM ALDH1A2 potency with measurable ALDH2 discrimination enables more nuanced interrogation of retinoic acid gradients in developmental biology models (zebrafish, murine embryoid bodies, human iPSC-derived organoids). Researchers should note that the compound also inhibits ALDH1B1 (IC50 = 86 nM), requiring isoform-specific controls [1].

Screening Library Enrichment for Furocoumarin-Based ALDH Modulator Discovery with Defined Physicochemical Boundaries

With a computed LogP of 4.47, zero rotatable bonds, tPSA of 43.4 Ų, and compliance with Lipinski's Rule of Five (MW 256 < 500; LogP < 5; 0 H-bond donors; 3 H-bond acceptors), 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one resides in a favorable drug-like physicochemical space that is distinguishable from its more lipophilic analogs (e.g., 5-butyl-2,3,9-trimethyl analog: LogP 5.50) [1]. This intermediate lipophilicity, combined with complete conformational rigidity, makes the compound a suitable anchor point for library design efforts aimed at exploring ALDH1/2 SAR while avoiding the promiscuity and solubility liabilities associated with excessively lipophilic furocoumarins. The zero rotatable bond count also reduces the entropic penalty upon binding, a feature not shared by the butyl-substituted analog [1].

Quote Request

Request a Quote for 2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.